molecular formula C8H15NO B040018 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde CAS No. 116679-50-6

4-Ethyl-2-methylpyrrolidine-1-carbaldehyde

Cat. No. B040018
CAS RN: 116679-50-6
M. Wt: 141.21 g/mol
InChI Key: BQSBOCPTKHIZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-methylpyrrolidine-1-carbaldehyde, also known as EMPC, is a chemical compound that has been widely used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is not well understood. However, it has been reported that 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its biological activity.
Biochemical and Physiological Effects:
4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been reported to exhibit various biological activities, such as antihypertensive, insecticidal, and antibacterial activities. 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has also been shown to inhibit the growth of cancer cells. The exact biochemical and physiological effects of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be easily synthesized from commercially available starting materials. However, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has some limitations. It is highly reactive and can be difficult to handle. It can also be toxic and requires careful handling.

Future Directions

There are several future directions for the research on 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde. One direction is to investigate the mechanism of action of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde and its biological targets. Another direction is to explore the potential of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new synthetic methods for 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde and its derivatives can lead to the discovery of new pharmaceuticals and agrochemicals. In addition, the investigation of the toxicity and environmental impact of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is also important for its safe use in various applications.
Conclusion:
In conclusion, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively used in scientific research and exhibits various biological activities. The investigation of the mechanism of action, biochemical and physiological effects, and future directions of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde is important for the discovery of new pharmaceuticals and agrochemicals.

Synthesis Methods

4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be synthesized by the reaction of 4-ethyl-2-methylpyrrole with chloral hydrate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The yield of 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been extensively used in scientific research as a building block for the synthesis of various pharmaceuticals and agrochemicals. For example, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can be used as a starting material for the synthesis of the antihypertensive drug, moxonidine. 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde can also be used as a key intermediate in the synthesis of the insecticide, thiamethoxam. In addition, 4-Ethyl-2-methylpyrrolidine-1-carbaldehyde has been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

116679-50-6

Product Name

4-Ethyl-2-methylpyrrolidine-1-carbaldehyde

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-ethyl-2-methylpyrrolidine-1-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-3-8-4-7(2)9(5-8)6-10/h6-8H,3-5H2,1-2H3

InChI Key

BQSBOCPTKHIZJO-UHFFFAOYSA-N

SMILES

CCC1CC(N(C1)C=O)C

Canonical SMILES

CCC1CC(N(C1)C=O)C

synonyms

1-Pyrrolidinecarboxaldehyde, 4-ethyl-2-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.